2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol
Overview
Description
2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol: is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a benzylsulfanyl group, a phenyl group, and a phenol group The triazine ring is a six-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of a suitable triazine precursor with a benzylsulfanyl reagent. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction is carried out under reflux conditions in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol undergoes various chemical reactions, including:
Reduction: The triazine ring can be reduced to form dihydrotriazines using reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydrotriazines and related derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-[4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol
- 2-[4-(Ethylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol
- 2-[4-(Propylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol
Comparison:
- Uniqueness: The presence of the benzylsulfanyl group in 2-[4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2-yl]phenol imparts unique chemical properties, such as increased reactivity and stability, compared to its methyl, ethyl, and propyl analogs .
- Reactivity: The benzylsulfanyl group enhances the compound’s ability to undergo nucleophilic substitution reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
2-(4-benzylsulfanyl-6-phenyl-1,3,5-triazin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-19-14-8-7-13-18(19)21-23-20(17-11-5-2-6-12-17)24-22(25-21)27-15-16-9-3-1-4-10-16/h1-14,26H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUIIFDRWIEBBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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